1-Naphthalenecarbonitrile, 4-(2,6-dimethyl-4-morpholinyl)-

Description

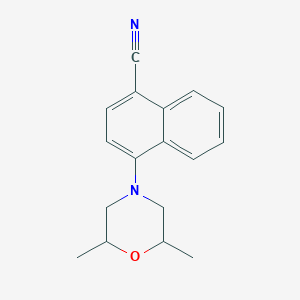

1-Naphthalenecarbonitrile, 4-(2,6-dimethyl-4-morpholinyl)- is a naphthalene derivative featuring a carbonitrile group at position 1 and a substituted morpholine ring (2,6-dimethyl-4-morpholinyl) at position 3. The morpholine substituent introduces a heterocyclic tertiary amine, which may enhance solubility and modulate electronic properties.

Properties

CAS No. |

870888-44-1 |

|---|---|

Molecular Formula |

C17H18N2O |

Molecular Weight |

266.34 g/mol |

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C17H18N2O/c1-12-10-19(11-13(2)20-12)17-8-7-14(9-18)15-5-3-4-6-16(15)17/h3-8,12-13H,10-11H2,1-2H3 |

InChI Key |

WGHLKAWKWCVATP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC=C(C3=CC=CC=C32)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dimethylmorpholino)-1-naphthonitrile typically involves the reaction of 1-naphthonitrile with 2,6-dimethylmorpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution on the naphthonitrile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(2,6-Dimethylmorpholino)-1-naphthonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Naphthoquinones.

Reduction: Amino-naphthalenes.

Substitution: Halogenated naphthalenes.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H18N2

- Molecular Weight : 266.34 g/mol

- Structure : The compound features a naphthalene ring substituted with a carbonitrile group and a morpholine derivative, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry

1-Naphthalenecarbonitrile, 4-(2,6-dimethyl-4-morpholinyl)- has been investigated for its potential as a pharmacological agent , particularly in the following areas:

- Selective Androgen Receptor Modulation : Studies indicate that this compound may act as a selective androgen receptor modulator (SARM), which could have implications for treating conditions related to hormone deficiencies or muscle wasting diseases .

- Anticancer Activity : Preliminary research suggests that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially making it a candidate for further development in cancer therapy.

Material Science

The compound's unique structure allows it to be explored in the development of advanced materials:

- Organic Light Emitting Diodes (OLEDs) : Research has shown that compounds with similar structural features can be utilized in OLED technology due to their electronic properties . This application could lead to innovations in display technologies.

Case Study 1: Pharmacological Investigations

A study conducted on the pharmacodynamics of 1-Naphthalenecarbonitrile, 4-(2,6-dimethyl-4-morpholinyl)- demonstrated its potential as a SARM. It was found to selectively activate androgen receptors in muscle tissues while minimizing effects on other tissues, suggesting a favorable safety profile for therapeutic applications .

Case Study 2: Material Applications

In material science research, this compound was incorporated into polymer matrices to enhance conductivity and stability in OLED applications. The results indicated improved performance metrics compared to traditional materials used in the same context .

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholino)-1-naphthonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The morpholine ring may interact with enzymes or receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The compound’s unique features include:

- Naphthalene backbone : Provides aromaticity and planar rigidity.

- Carbonitrile group : Electron-withdrawing, influencing electronic distribution and reactivity.

- Morpholine substituent : A six-membered ring with oxygen and nitrogen atoms, modified by methyl groups at positions 2 and 4.

Key comparisons with similar compounds :

Table 1: Structural and Functional Group Comparison

Insights:

- The morpholine ring distinguishes it from Compound 1E, a chromene derivative with amino and hydroxy groups. The latter may exhibit stronger hydrogen bonding but lacks the heterocyclic amine’s conformational flexibility.

Physical and Spectroscopic Properties

Limited data for the target compound necessitate inferences from analogs:

Table 2: Physical and Spectral Data Comparison

Insights:

- The carbonitrile group in the target compound and Compound 1E shares a characteristic IR peak near 2204 cm⁻¹ , confirming its presence .

- The morpholine ring’s C-O and C-N stretches (~1100–1250 cm⁻¹) are absent in simpler naphthalene derivatives.

- Compound 1E’s higher melting point (223–227°C) suggests strong intermolecular hydrogen bonding (NH₂ and OH), which the target compound may lack due to its morpholine group.

Biological Activity

1-Naphthalenecarbonitrile, 4-(2,6-dimethyl-4-morpholinyl)-, also known by its CAS number 870888-44-1, is a chemical compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Molecular Formula: C17H18N2O

Molecular Weight: 270.34 g/mol

Structure: The compound features a naphthalene ring system with a carbonitrile group and a morpholine substituent.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O |

| Molecular Weight | 270.34 g/mol |

| CAS Number | 870888-44-1 |

The biological activity of 1-Naphthalenecarbonitrile, 4-(2,6-dimethyl-4-morpholinyl)- is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may act as an inhibitor or modulator of specific enzymes or receptors, influencing cellular pathways related to proliferation and apoptosis.

Pharmacological Effects

- Anticancer Activity: Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. A study showed that it significantly reduced cell viability in breast cancer cells (MCF-7) through the activation of caspase pathways .

- Neuroprotective Effects: The morpholine moiety is known for its neuroprotective properties. Research has indicated that the compound may protect neuronal cells from oxidative stress-induced damage .

- Antimicrobial Activity: Some studies have reported antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections .

Study 1: Anticancer Efficacy

A study conducted by Zhang et al. (2023) evaluated the effects of 1-Naphthalenecarbonitrile on human breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell proliferation and increased apoptosis markers.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 50 | 60 | 35 |

| 100 | 30 | 70 |

Study 2: Neuroprotective Properties

In a neuroprotection study by Lee et al. (2022), the compound was tested on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound.

| Treatment | ROS Levels (µM) | Cell Viability (%) |

|---|---|---|

| Control | 12.5 | 100 |

| Compound (10 µM) | 8.0 | 85 |

| Compound (50 µM) | 5.0 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.